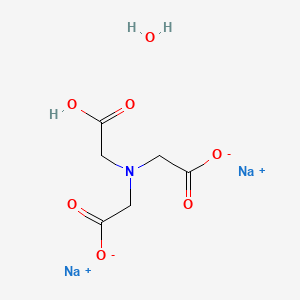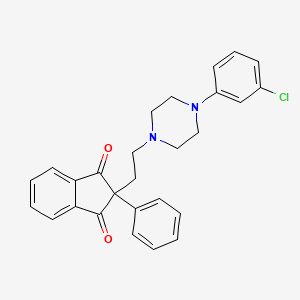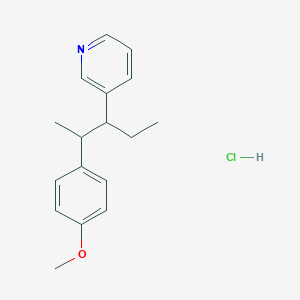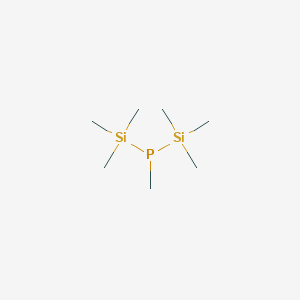
Heptamethyldisilaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptamethyldisilaphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptamethyldisilaphosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Heptamethyldisilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Heptamethyldisilaphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of heptamethyldisilaphosphane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Heptamethyldisilaphosphane can be compared with other similar organophosphorus compounds, such as:
Trimethylphosphine: Known for its use in catalysis and organic synthesis.
Triphenylphosphine: Widely used as a reagent in organic chemistry.
Dimethylphenylphosphine: Utilized in the synthesis of coordination compounds.
Uniqueness: this compound stands out due to its unique combination of silicon and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organophosphorus compounds may not be suitable .
Eigenschaften
CAS-Nummer |
18339-98-5 |
|---|---|
Molekularformel |
C7H21PSi2 |
Molekulargewicht |
192.39 g/mol |
IUPAC-Name |
methyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C7H21PSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 |
InChI-Schlüssel |
SIRIKYUWKQNSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)P(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
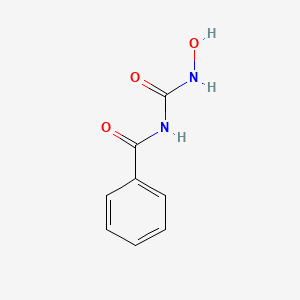
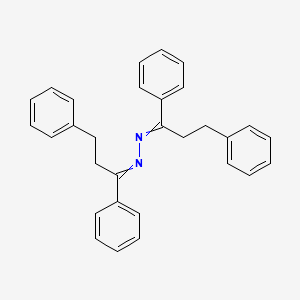

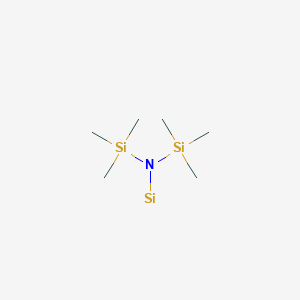

![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
